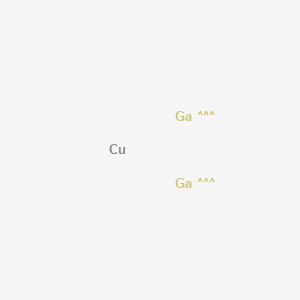![molecular formula C25H30Cl2N2O6 B14721986 Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate CAS No. 13723-34-7](/img/structure/B14721986.png)
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl group, and a bis(2-chloropropyl)carbamoyl group attached to a serine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate typically involves multiple steps:
Protection of Serine: The hydroxyl and amino groups of serine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Benzyl Ester: The carboxyl group of serine is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Introduction of Benzyloxycarbonyl Group: The amino group is then deprotected and reacted with benzyloxycarbonyl chloride in the presence of a base to form the benzyloxycarbonyl derivative.
Attachment of Bis(2-chloropropyl)carbamoyl Group: The hydroxyl group is deprotected and reacted with bis(2-chloropropyl)carbamoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group or to convert the carbamoyl group to an amine.
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloropropyl groups.
Major Products
Oxidation: this compound can be converted to this compound ketone.
Reduction: The compound can be reduced to this compound amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the bis(2-chloropropyl)carbamoyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]alaninate: Similar structure but with alanine instead of serine.
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]glycinate: Similar structure but with glycine instead of serine.
Uniqueness
Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate is unique due to the presence of the serine moiety, which introduces an additional hydroxyl group that can participate in hydrogen bonding and other interactions. This can affect the compound’s reactivity and its interactions with biological targets.
Propriétés
Numéro CAS |
13723-34-7 |
|---|---|
Formule moléculaire |
C25H30Cl2N2O6 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
benzyl 3-[bis(2-chloropropyl)carbamoyloxy]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C25H30Cl2N2O6/c1-18(26)13-29(14-19(2)27)25(32)35-17-22(23(30)33-15-20-9-5-3-6-10-20)28-24(31)34-16-21-11-7-4-8-12-21/h3-12,18-19,22H,13-17H2,1-2H3,(H,28,31) |
Clé InChI |
AXCVOQWOFWDOBN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)C(=O)OCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
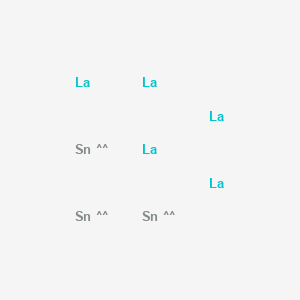
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
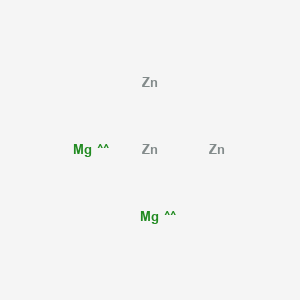
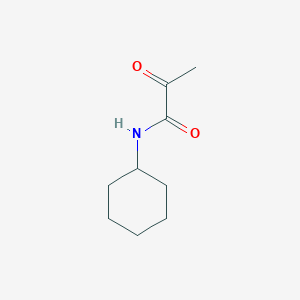
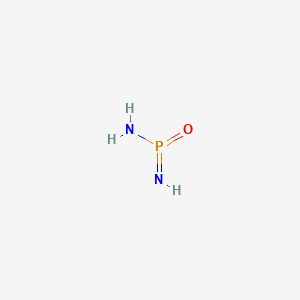
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
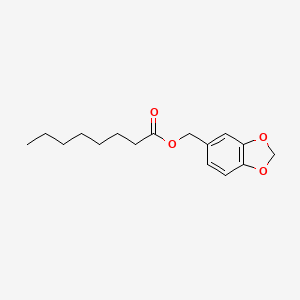
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

